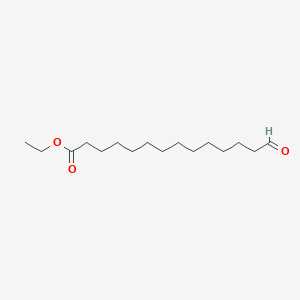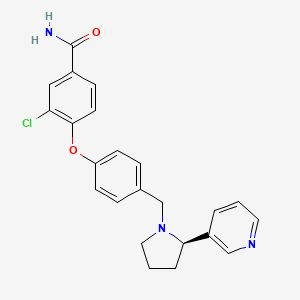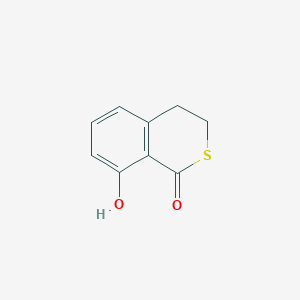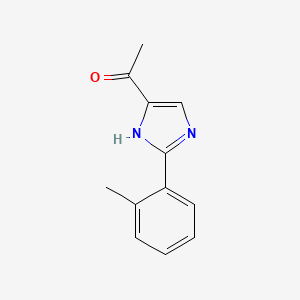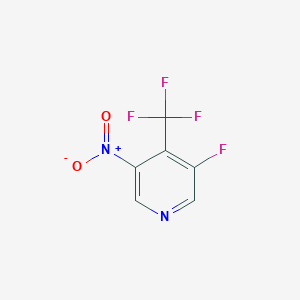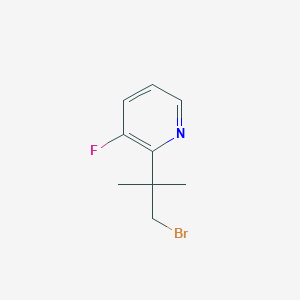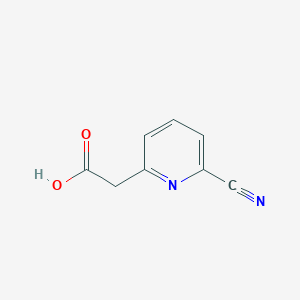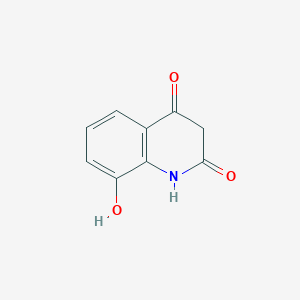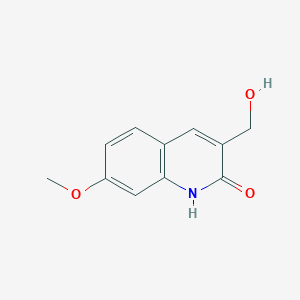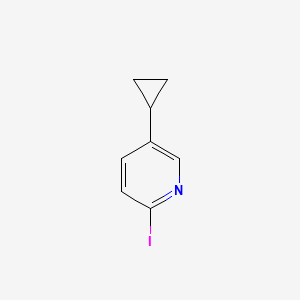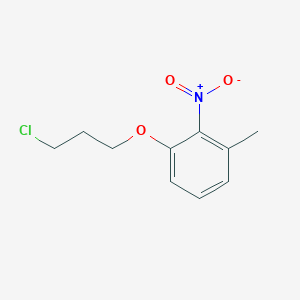
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a 3-chloropropoxy group, a methyl group, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of a suitable precursor followed by etherification. One common method involves the nitration of 3-methylphenol to form 3-methyl-2-nitrophenol. This intermediate is then reacted with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the 3-chloropropoxy group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Reduction: Iron powder and hydrochloric acid.
Major Products Formed
Oxidation: 1-(3-Hydroxypropoxy)-3-methyl-2-nitrobenzene.
Substitution: 1-(3-Hydroxypropoxy)-3-methyl-2-nitrobenzene.
Reduction: 1-(3-Chloropropoxy)-3-methyl-2-aminobenzene.
科学研究应用
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
相似化合物的比较
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene can be compared with other similar compounds, such as:
1-(3-Chloropropoxy)-4-fluorobenzene: This compound has a fluorine atom instead of a nitro group, which may result in different chemical and biological properties.
1-(3-Chloropropoxy)-3-methoxybenzene: The presence of a methoxy group instead of a nitro group can significantly alter the compound’s reactivity and applications.
1-(3-Chloropropoxy)-2-nitrobenzene: The position of the nitro group can influence the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H12ClNO3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC 名称 |
1-(3-chloropropoxy)-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C10H12ClNO3/c1-8-4-2-5-9(10(8)12(13)14)15-7-3-6-11/h2,4-5H,3,6-7H2,1H3 |
InChI 键 |
XICVKOZRSNYGJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)OCCCCl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


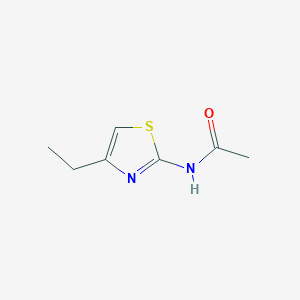
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12970102.png)
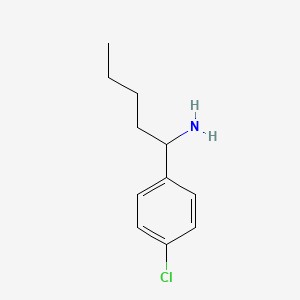
![4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12970125.png)
